N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-3-5-14(6-4-2)20(24)21-15-11-19(23)22(13-15)16-7-8-17-18(12-16)26-10-9-25-17/h7-8,12,14-15H,3-6,9-11,13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMIDTXUPBDIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide typically involves multiple steps, starting from readily available precursors. . The final step involves the coupling of the pyrrolidinone intermediate with a propylpentanamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the dioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues from the Urea Derivatives Family
lists compounds sharing the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl core but substituted with urea groups. For example:
- 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea (CAS 877640-71-6, MW 305.33): This derivative lacks the pentanamide chain, replacing it with a dimethylurea group. Urea derivatives are often associated with improved metabolic stability and hydrogen-bonding interactions, which may enhance target binding compared to amides .
Key Structural Differences :
| Compound | Substituent | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | 2-propylpentanamide | ~374.48* | Flexible alkyl chain for lipophilicity |
| 3,3-Dimethylurea derivative | Dimethylurea | 305.33 | Hydrogen-bond donor/acceptor capacity |
| Butyl-methylurea derivative | Butyl-methylurea | 361.46 | Enhanced hydrophobicity |
*Estimated based on structural formula.
Antihepatotoxic Dioxane-Containing Compounds
highlights silybin (a 1,4-dioxane-containing flavonoid) and synthetic analogs like 3',4'(1",4"-dioxino)flavone (4f). These compounds exhibit antihepatotoxic activity by reducing liver enzyme levels (e.g., SGOT, SGPT). The benzodioxin ring in the target compound may confer similar hepatoprotective properties, though the absence of a flavonoid backbone could limit direct comparison. Notably, substituents like hydroxy methyl groups on the dioxane ring in silybin derivatives enhance activity, suggesting that functional group positioning on the target compound’s benzodioxin moiety may critically influence efficacy .
Benzodioxin-Containing Enzyme Modulators
references SKF 525A and AMG-9810 , both containing the 2,3-dihydro-1,4-benzodioxin group. SKF 525A is a cytochrome P450 inhibitor, while AMG-9810 targets TRPV1 receptors. The target compound’s pentanamide chain differs from SKF 525A’s propenamide group, which may alter selectivity for enzymatic targets. For instance, the longer alkyl chain in the target compound could reduce CYP450 inhibition but enhance interactions with lipophilic binding pockets .
Cyclopropane and Piperidine Derivatives
describes substance 2 (trans-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine), which incorporates a cyclopropane ring. Cyclopropane groups confer rigidity and metabolic resistance, contrasting with the target compound’s flexible pyrrolidinone and pentanamide moieties.
Research Findings and Data Tables
Molecular Weight and Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide is a compound of interest due to its potential biological activities, particularly concerning enzyme inhibition and therapeutic applications in metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound has the following chemical structure and properties:
- Chemical Name : this compound
- Molecular Formula : C19H26N2O3
- Molecular Weight : 342.43 g/mol
Enzyme Inhibition
Research has indicated that compounds related to 2,3-dihydrobenzo[1,4]dioxin moieties exhibit significant enzyme inhibitory activities. For instance, derivatives containing the benzodioxin structure have been shown to inhibit α-glucosidase and acetylcholinesterase, which are crucial in the management of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively.
Inhibitory Potency
A study highlighted that certain synthesized compounds from the benzodioxin family demonstrated IC50 values in the low micromolar range against α-glucosidase. For example:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 0.07 | α-glucosidase |
| Compound B | 0.5 | α-glucosidase |
| Compound C | >20 | α-glucosidase |
This table reflects the varying degrees of inhibitory potency observed in different derivatives, suggesting that structural modifications can significantly influence biological activity.
Pharmacokinetics
The pharmacokinetic profile of related compounds has also been studied. For instance, a derivative was noted for its favorable oral bioavailability (53%) and stability in human liver microsomes (t(1/2) = 62 min), indicating potential for therapeutic use in humans .
Case Study 1: Diabetes Management
In a controlled study involving diabetic models treated with derivatives similar to this compound, significant reductions in blood glucose levels were observed. The mechanism was attributed to the inhibition of α-glucosidase, which plays a critical role in carbohydrate metabolism.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of related compounds against acetylcholinesterase. In vitro assays showed that these compounds could enhance acetylcholine levels in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the benzodioxin ring and the pyrrolidine moiety significantly affect the biological activity of these compounds. For example:
- Benzodioxin Substituents : The presence of electron-withdrawing groups enhances enzyme inhibition.
- Pyrrolidine Modifications : Alterations in the alkyl chain length or branching can improve oral bioavailability and metabolic stability.
Q & A
Q. How should researchers address discrepancies between in silico predictions and experimental data?
- Methodology : Re-evaluate force field parameters in molecular dynamics simulations. Test alternative binding poses via mutagenesis (e.g., alanine scanning). Incorporate solvent effects and entropy contributions in free energy calculations .
Data Presentation Guidelines
- Tables : Include synthetic yields, purity data, and bioactivity metrics (e.g., IC₅₀, Ki).
- Figures : Depict synthetic routes, NMR spectra, and docking poses with PyMOL or Chimera.
- References : Cite peer-reviewed journals (e.g., J. Med. Chem.) and avoid non-academic sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
